molecular formula C12H12BrNO2 B2829074 4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168687-33-8

4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2829074
CAS RN: 2168687-33-8
M. Wt: 282.137
InChI Key: VSCHSEFNKCTHPW-UHFFFAOYSA-N
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Description

Spiro-fused indoles are a significant class of compounds in organic chemistry, often found in pharmaceuticals and natural products . They are known for their biological activities and are often synthesized using biobased building blocks .


Synthesis Analysis

The synthesis of spiro-fused indoles often involves a one-pot methodology, utilizing a flow reactor under ultrasonic irradiation . The process typically involves the reactivity of biobased building blocks, including acrylic acids and formamides .


Molecular Structure Analysis

The molecular structure of spiro-fused indoles is complex and highly functionalized . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro-fused indoles often involve carbamoylation and imidation reactions under ultrasonic irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-Bromo-1H-spiro[indole-3,4’-oxane]-2-one” would depend on its specific structure. For example, 4-Bromoindole, a related compound, has a molecular weight of 196.047 g/mol .

Scientific Research Applications

  • Stereoselective Synthesis and Biological Applications :

    • A study by Dandia et al. (2011) reported an environmentally benign pathway for the diastereoslective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, which demonstrated antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).
  • Antiproliferative Activity and p53 Modulation :

    • Bertamino et al. (2013) synthesized analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione p53 modulators, one of which showed significant potential in inhibiting p53-MDM2 interaction and inducing apoptosis in tumor cells (Bertamino et al., 2013).
  • Chemistry of Indoleninones :

    • Baker and Duke (1976) explored the reactions of 2-(methylthio)indoleninones and their derivatives, which led to the formation of various spiro compounds, demonstrating the versatility of these compounds in organic synthesis (Baker & Duke, 1976).
  • Synthesis of Spiro and Fused Indole Derivatives :

    • Research by Tang and Du (2016) on the synthesis of spiro and fused indole derivatives using N-heterocyclic carbene catalysis highlighted the potential of these compounds in therapeutic applications (Tang & Du, 2016).
  • Photochromic Spiro Compounds :

    • Kawauchi et al. (1990) described a new photochromic spiro[3H-1,4-oxazine] compound, which has applications in materials science due to its light fatigue-resistant properties (Kawauchi et al., 1990).

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its specific properties. For example, 4-Bromoindole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of new methodologies for the synthesis of spiro-fused indoles is an active area of research . This includes the development of green and sustainable synthesis methods . Additionally, the exploration of the biological activities of these compounds is also a significant area of future research .

properties

IUPAC Name

4-bromospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCHSEFNKCTHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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